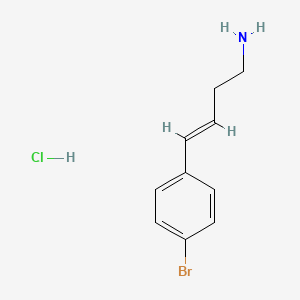

(E)-4-(4-Bromophenyl)but-3-en-1-amine;hydrochloride

Description

(E)-4-(4-Bromophenyl)but-3-en-1-amine hydrochloride is an organic compound characterized by a conjugated (E)-configured double bond, a 4-bromophenyl substituent, and a primary amine group protonated as a hydrochloride salt. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and materials chemistry. Its synthesis typically involves condensation reactions followed by acidification to stabilize the amine .

Properties

IUPAC Name |

(E)-4-(4-bromophenyl)but-3-en-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.ClH/c11-10-6-4-9(5-7-10)3-1-2-8-12;/h1,3-7H,2,8,12H2;1H/b3-1+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWWJZPRNVDVKEI-KSMVGCCESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CCCN)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/CCN)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-4-(4-Bromophenyl)but-3-en-1-amine; hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a bromophenyl group, which is known to influence its reactivity and biological activity. The presence of the bromine atom can enhance binding affinity to various biological targets, potentially affecting pharmacokinetic properties due to the butenol chain's structural characteristics.

The mechanism of action for (E)-4-(4-Bromophenyl)but-3-en-1-amine; hydrochloride is not fully characterized but is believed to involve interactions with specific enzymes or receptors. The bromophenyl moiety may facilitate enhanced binding to molecular targets, leading to modulation of their activity. This could result in various pharmacological effects, including antibacterial and antifungal activities.

Antibacterial Activity

Recent studies have indicated that compounds similar to (E)-4-(4-Bromophenyl)but-3-en-1-amine exhibit significant antibacterial properties. For instance, derivatives with halogen substituents have demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds typically range from 4.69 to 156.47 µM against various bacterial strains, including:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Enterococcus faecalis | 8.33 |

| Escherichia coli | 2.33 |

| Pseudomonas aeruginosa | 13.40 |

| Salmonella typhi | 11.29 |

These findings suggest that the compound could be a candidate for developing new antibacterial agents .

Antifungal Activity

In addition to antibacterial effects, the compound also shows antifungal activity. It has been tested against common fungal pathogens such as Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 222.31 µM:

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 |

| Fusarium oxysporum | 56.74 |

This dual activity against bacteria and fungi highlights the compound's potential as a broad-spectrum antimicrobial agent .

Study on Antimicrobial Properties

A comprehensive study evaluated several derivatives of (E)-4-(4-Bromophenyl)but-3-en-1-amine for their antimicrobial properties. The results showed that modifications in the bromophenyl group significantly impacted the compounds' efficacy against various pathogens. The study concluded that halogen substitutions are crucial for enhancing bioactivity, particularly in pyrrolidine derivatives where the presence of bromine increased inhibitory effects against tested strains .

Evaluation of Antiproliferative Effects

Another area of investigation focused on the antiproliferative effects of related compounds on cancer cell lines. Compounds structurally similar to (E)-4-(4-Bromophenyl)but-3-en-1-amine demonstrated significant activity against breast cancer cell lines, with IC50 values in the low nanomolar range (10–33 nM). These compounds were shown to disrupt tubulin polymerization, indicating a potential mechanism for their anticancer activity .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to (E)-4-(4-Bromophenyl)but-3-en-1-amine exhibit promising anticancer properties. For instance, derivatives of bromophenyl compounds have been studied for their ability to inhibit cancer cell proliferation. A study found that certain brominated chalcones exhibited cytotoxic effects against various cancer cell lines, suggesting that (E)-4-(4-Bromophenyl)but-3-en-1-amine may also possess similar properties due to its structural similarities .

Antimicrobial Properties

Bromophenyl derivatives have demonstrated antimicrobial activity against a range of pathogens. For example, a related compound was shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. This suggests that (E)-4-(4-Bromophenyl)but-3-en-1-amine could be explored for potential use in developing new antimicrobial agents .

Organic Synthesis

Intermediate in Organic Reactions

(E)-4-(4-Bromophenyl)but-3-en-1-amine serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in reactions such as Michael additions and cross-coupling reactions, which are vital for creating complex organic molecules. For instance, it can be utilized to synthesize substituted amines or other functionalized derivatives through nucleophilic substitution reactions .

Material Science

Non-linear Optical Properties

Research has indicated that compounds with similar structural features exhibit non-linear optical (NLO) properties. This makes (E)-4-(4-Bromophenyl)but-3-en-1-amine a candidate for applications in photonic devices and materials that require specific light manipulation capabilities. The presence of the bromine atom enhances the compound's polarizability, which is crucial for NLO applications .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with (E)-4-(4-Bromophenyl)but-3-en-1-amine hydrochloride, allowing comparisons of reactivity, physicochemical properties, and applications.

Structural Analogues

| Compound Name | Key Structural Differences | Functional Implications | Evidence ID |

|---|---|---|---|

| (2E)-4-(4-Bromophenyl)-N,3-diethyl-1,3-thiazol-2(3H)-imine hydrochloride | Thiazole ring replaces butenyl chain; ethyl groups at N and C3 | Enhanced rigidity; potential for metal coordination due to thiazole | |

| 1-(4-Bromophenyl)-4-morpholinobutan-1-amine | Morpholine substituent replaces double bond and amine | Improved solubility via hydrogen bonding; altered pharmacokinetics | |

| 2-(4-Bromophenyl)ethan-1-amine hydrochloride | Shorter ethyl chain; lacks double bond | Reduced conjugation; lower molecular weight | |

| 1-(4-Bromophenyl)ethylamine hydrochloride | Heptyl chain at amine; branched structure | Increased lipophilicity; membrane permeability | |

| (S)-3-Amino-4-(4-bromophenyl)butyric acid hydrochloride | Carboxylic acid substituent | Ionizable group; impacts solubility and bioavailability |

Physicochemical Properties

- Hydrogen Bonding : The primary amine in the target compound can form strong N–H···Cl hydrogen bonds, similar to 2-(4-bromophenyl)ethan-1-amine hydrochloride (). However, morpholine derivatives () exhibit additional O–H···N interactions, enhancing crystallinity .

- Thermal Stability : Thiazole derivatives () may exhibit higher thermal stability due to aromatic heterocycle rigidity, whereas the target compound’s conjugated double bond could increase susceptibility to isomerization .

Q & A

Q. Table 1: Reaction Condition Comparison

| Parameter | Standard Protocol | Optimized Protocol |

|---|---|---|

| Catalyst | Pd(OAc)₂ | Pd(PPh₃)₄ (higher yield) |

| Solvent | DMF | EtOH/H₂O (eco-friendly) |

| Purification | Column Chromatography | pH-driven extraction |

Advanced: What methodologies are recommended for resolving enantiomers of (E)-4-(4-Bromophenyl)but-3-en-1-amine Hydrochloride and determining absolute stereochemistry?

Methodological Answer:

- Chiral Chromatography : Use a Chiralpak® IC column with hexane/isopropanol (90:10) mobile phase to separate enantiomers. Monitor elution via polarimetric detection .

- X-ray Crystallography : Co-crystallize the compound with a chiral resolving agent (e.g., tartaric acid derivatives). Analyze the crystal structure using SHELXL for refinement and ORTEP-3 for graphical representation .

- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (TD-DFT) to assign absolute configuration, especially if single crystals are unavailable .

Key Finding : The 4R-enantiomer of a related bromophenyl isoquinoline hydrochloride showed distinct hydrogen-bonding patterns in crystal lattices, confirmed via graph set analysis .

Advanced: How should researchers address contradictions between spectroscopic data (e.g., NMR) and crystallographic results for this compound?

Methodological Answer:

- Cross-Validation : Reconcile NMR chemical shifts (e.g., δ 7.2–7.8 ppm for aromatic protons) with crystallographic torsion angles. Use software like Mercury to overlay experimental and DFT-calculated structures .

- Dynamic Effects : Consider rotational barriers in solution (e.g., amine inversion) that may cause NMR signal broadening, absent in static crystal structures .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br···H contacts) to explain discrepancies in packing vs. solution behavior .

Advanced: What intermolecular interactions dominate the crystal packing of this compound, and how do they influence physicochemical properties?

Methodological Answer:

- Hydrogen Bonding : The hydrochloride salt forms N–H···Cl and C–H···Cl interactions, creating a 2D network. Graph set analysis (e.g., R₂²(8) motifs) reveals robustness under thermal stress .

- π-Stacking : The bromophenyl group participates in offset π-π interactions (3.8 Å distance), enhancing melting point stability compared to non-brominated analogs .

- Halogen Bonding : The bromine atom acts as a σ-hole donor to adjacent amine groups, affecting solubility in polar solvents .

Q. Table 2: Key Intermolecular Contacts

| Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|

| N–H···Cl | 2.15 | 165 |

| Br···H–C | 3.10 | 145 |

| π-π Stacking | 3.80 | 20 |

Basic: What safety protocols are critical when handling (E)-4-(4-Bromophenyl)but-3-en-1-amine Hydrochloride in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Spill Management : Neutralize acid spills with sodium bicarbonate; collect solid waste in labeled containers for incineration.

- Ventilation : Ensure adequate airflow to avoid inhalation of amine vapors, which may cause respiratory irritation .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

- DFT Calculations : Optimize the geometry at the B3LYP/6-311+G(d,p) level to identify electron-deficient sites (e.g., β-carbon of the enamine).

- Frontier Molecular Orbitals (FMOs) : Analyze HOMO/LUMO gaps to predict regioselectivity. For example, LUMO localization on the C3 position suggests susceptibility to nucleophilic attack .

- MD Simulations : Simulate solvent effects (e.g., DMSO vs. water) on reaction kinetics using GROMACS, correlating with experimental yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.